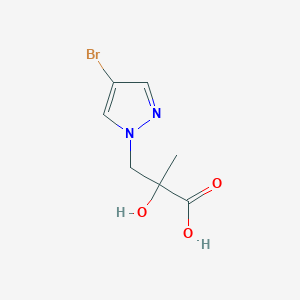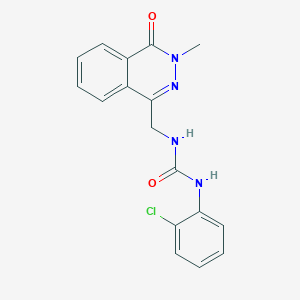![molecular formula C18H16FNO3S B2611437 2-(4-Fluorophenyl)-N-[2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]acetamide CAS No. 2380070-02-8](/img/structure/B2611437.png)
2-(4-Fluorophenyl)-N-[2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Fluorophenyl)-N-[2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]acetamide is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is also known as "Furamidine" and is a derivative of pentamidine, a well-known antiprotozoal drug. Furamidine has shown promising results in various scientific studies, and its unique chemical structure makes it a potential candidate for further research in the field of drug discovery.
Wirkmechanismus
The mechanism of action of Furamidine is not fully understood, but it is believed to inhibit the DNA synthesis of the parasites. Furamidine has been shown to bind to the minor groove of DNA, leading to the inhibition of DNA replication and ultimately, the death of the parasite.
Biochemical and Physiological Effects:
Furamidine has been shown to have minimal toxicity in vitro and in vivo studies. It has also been shown to have good pharmacokinetic properties, including good oral bioavailability and a long half-life. Furamidine has been well-tolerated in animal studies, and no significant adverse effects have been reported.
Vorteile Und Einschränkungen Für Laborexperimente
Furamidine has several advantages for use in lab experiments. It has a well-defined chemical structure, making it easy to synthesize and purify. Furamidine is also stable and has good solubility in water and organic solvents. However, one limitation of Furamidine is its high cost, which may limit its use in large-scale experiments.
Zukünftige Richtungen
Furamidine has shown promising results in various scientific studies, and there are several future directions for research in this area. One potential area of interest is the development of Furamidine derivatives with improved pharmacokinetic properties and increased potency against protozoal parasites. Another area of interest is the investigation of Furamidine's potential use in the treatment of other parasitic infections, including malaria. Additionally, Furamidine's unique chemical structure may make it a potential candidate for further research in the field of drug discovery.
Synthesemethoden
Furamidine can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the use of various chemical reactions such as condensation, reduction, and cyclization. The final product is obtained through purification and isolation using column chromatography. The synthesis of Furamidine is a complex process and requires expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
Furamidine has shown potential applications in various scientific research fields. One of the primary areas of interest is its antiprotozoal activity. Furamidine has been shown to be effective against various protozoal parasites, including Trypanosoma brucei, the causative agent of African sleeping sickness. Furamidine has also been studied for its potential use in the treatment of other parasitic infections, including Leishmaniasis and Chagas disease.
Eigenschaften
IUPAC Name |
2-(4-fluorophenyl)-N-[2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FNO3S/c19-14-5-3-12(4-6-14)8-18(22)20-10-15(21)17-9-13(11-24-17)16-2-1-7-23-16/h1-7,9,11,15,21H,8,10H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXDAATZRVADMSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CSC(=C2)C(CNC(=O)CC3=CC=C(C=C3)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-fluorophenyl)-N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-(2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)carbamoyl)benzofuran-3-yl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2611363.png)
![2-hydroxy-9-methyl-N-(2-morpholinoethyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2611365.png)
![N-[3-(acetylamino)phenyl]-4-benzyl-7-hydroxy-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2611367.png)

![N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2611369.png)


![1-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-3-((2,3-dihydro-1H-inden-5-yl)oxy)propan-2-ol dihydrochloride](/img/structure/B2611374.png)

![3-{1-[4-(tert-butyl)benzyl]-5,6-dichloro-1H-1,3-benzimidazol-2-yl}-2(1H)-pyridinone](/img/structure/B2611377.png)